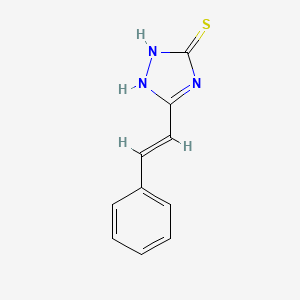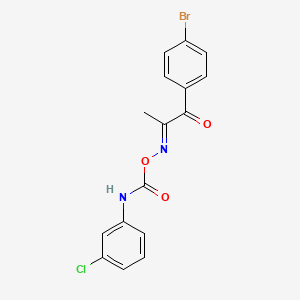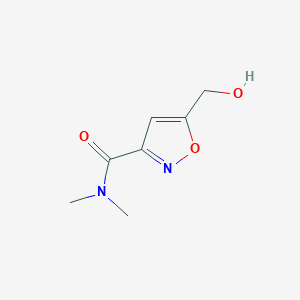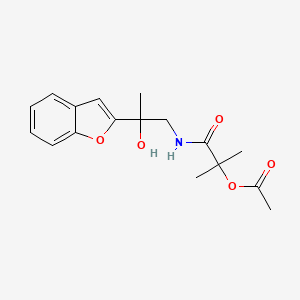
2-Methoxy-6-(trifluoromethyl)benzoyl chloride
Descripción general
Descripción
“2-Methoxy-6-(trifluoromethyl)benzoyl chloride” is an organic compound . It is a derivative of benzoyl chloride, with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-6-(trifluoromethyl)benzoyl chloride” is C8H4ClF3O . It consists of a benzene ring with a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a benzoyl chloride group (-COCl) attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-6-(trifluoromethyl)benzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 193.9±0.0 °C at 760 mmHg, and a refractive index of 1.467 .
Aplicaciones Científicas De Investigación
Friedel–Crafts Acylation Reactions
2-Methoxy-6-(trifluoromethyl)benzoyl chloride participates in Friedel–Crafts acylation reactions, catalyzed by metal triflates within an ionic liquid environment. This method has shown efficiency in benzoylation processes, highlighting the compound's role in electrophilic aromatic substitution reactions. Metal triflates, particularly Cu(OTf)2, have been identified as potent catalysts, enabling high conversion rates and selectivity under mild conditions (Ross & Xiao, 2002).
Polymer Synthesis
In the realm of polymer chemistry, 2-Methoxy-6-(trifluoromethyl)benzoyl chloride has been applied in the synthesis of hyperbranched polyesters. By undergoing polycondensation reactions, this compound aids in the creation of polymers with varied functionalities and properties, tailored through end-group modifications. Such advancements underscore its significance in developing materials with specific solubility and thermal characteristics (Kricheldorf et al., 1999).
Synthesis of Spiro[indane-2,2′-pyrrolidine] Derivatives
The compound has been instrumental in the synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, serving as a precursor in reactions aimed at producing rigid analogs of neurotransmitters like tyramine and dopamine. These synthetic approaches involve complex cyclisation and reduction steps, illustrating the compound's utility in creating biologically relevant structures (Crooks & Rosenberg, 1979).
Crystal Structure Elucidation
2-Methoxy-6-(trifluoromethyl)benzoyl chloride has been used in the synthesis of novel organic compounds whose crystal structures provide insights into molecular conformations and interactions. The determination of crystal structures aids in understanding the electronic and structural attributes essential for the design of materials with desired properties (Zhao et al., 2010).
Advanced Organic Syntheses
Its application extends to advanced organic syntheses, including the regioselective acylation of nucleophiles, showcasing its adaptability in facilitating selective functional group transformations. This adaptability is crucial for developing synthetic methodologies that offer high yields and selectivity under environmentally benign conditions (Pivsa-Art et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(9(11,12)13)7(6)8(10)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBLTYRTHTMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)benzoyl chloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820365.png)


![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)
![5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2820370.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2820371.png)

![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)



![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)

![Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2820387.png)